(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
CAS No.:
Cat. No.: VC15942267
Molecular Formula: C13H9ClOS
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClOS |
|---|---|
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | 4-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+ |
| Standard InChI Key | ZXSVWILBEKFPJA-DAFODLJHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CSC=C2C=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a thiophene ring substituted at positions 3 and 4. The carbaldehyde group (-CHO) at position 3 introduces electrophilic reactivity, while the E-configured 4-chlorostyryl moiety at position 4 contributes steric bulk and conjugation effects. This arrangement facilitates π-π interactions, as evidenced by crystallographic studies of analogous thiophene derivatives . The chlorine atom on the styryl group enhances electronic polarization, potentially influencing intermolecular interactions in solid-state configurations .
Spectroscopic Identification
Key spectroscopic data for (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde include:
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IR Spectroscopy: A strong absorption band near 1670–1690 cm⁻¹ corresponds to the carbonyl stretch of the carbaldehyde group .
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¹H NMR: Signals for the styryl vinyl protons appear as doublets in the δ 6.8–7.5 ppm range, with coupling constants (J) of ~16 Hz, confirming the E configuration . The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm .
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and a thiophene-3-carbaldehyde derivative. For example, (E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one—a related chalcone—has been prepared using similar methods, involving refluxing in ethanol with a base like KOH . This approach typically yields the E isomer predominantly due to thermodynamic stability .
Purification and Crystallization
Recrystallization from mixed solvents (e.g., methanol/dichloromethane) produces pale-yellow needles suitable for X-ray diffraction . Slow evaporation at room temperature is preferred to avoid decomposition, given the compound’s sensitivity to prolonged heat .
Physicochemical Properties
Hazard Profile
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Skin and Eye Irritation: Direct contact causes irritation, necessitating PPE such as nitrile gloves and goggles .
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Respiratory Risks: Inhalation of dust or aerosols may provoke respiratory tract irritation, mandating use in fume hoods .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 248.73 g/mol | |
| Melting Point | Not reported | |
| Solubility | Insoluble in water; soluble in DCM, DMF | |
| Flash Point | Not determined |
Applications in Research
Materials Science
The conjugated system of the thiophene-styryl framework suggests utility in organic semiconductors. Analogous compounds exhibit charge-transfer properties in thin-film transistors, though specific data for this derivative remain unpublished .
Medicinal Chemistry
While direct biological data are scarce, structurally related thiophene-carbaldehydes demonstrate antimicrobial and antioxidant activities. For instance, pyrazoline derivatives of thiophene show IC₅₀ values <10 μM against Staphylococcus aureus . The chloro substituent may enhance membrane permeability, a hypothesis warranting further study .
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